molecular formula C11H13NO5S B7814037 Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- CAS No. 89704-54-1

Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy-

Cat. No.: B7814037
CAS No.: 89704-54-1
M. Wt: 271.29 g/mol
InChI Key: RFXOHULKQDHADQ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a cyclopropylamino sulfonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with cyclopropylamine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The overall effect is determined by the compound’s ability to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Benzoic acid, 2-chloro-5-[(cyclopropylamino)sulfonyl]-: Similar structure but with a chlorine atom instead of a methoxy group.

    Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

5-(cyclopropylsulfamoyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-17-10-5-4-8(6-9(10)11(13)14)18(15,16)12-7-2-3-7/h4-7,12H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXOHULKQDHADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655836
Record name 5-(Cyclopropylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89704-54-1
Record name 5-(Cyclopropylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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